molecular formula C10H12Br2N2O2 B2449202 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone CAS No. 303987-65-7

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Cat. No.: B2449202
CAS No.: 303987-65-7
M. Wt: 352.026
InChI Key: DMLROGGDQNEWBV-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves the bromination of a pyridazinone precursor. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
  • 4,5-Difluoro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
  • 4,5-Diiodo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Uniqueness

4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with molecular targets.

Properties

IUPAC Name

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLROGGDQNEWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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